2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE
Overview
Description
2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an adamantyl group, and a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the adamantyl group: This step involves the alkylation of the pyrazole ring with an adamantyl halide in the presence of a base.
Bromination and nitration:
Acetylation: The acetyl group is introduced through the reaction of the intermediate with acetic anhydride.
Coupling with the phenol moiety: The final step involves the coupling of the acetylated intermediate with a phenol derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving the pyrazole ring or phenol moiety.
Medicine: Potential use as a drug candidate due to its unique structure and potential biological activity.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its various functional groups. The pyrazole ring and phenol moiety may play key roles in these interactions, potentially affecting biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-{[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-adamantyl]acetyl}-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
- 2-[1-{[3-(4-bromo-3-amino-1H-pyrazol-1-yl)-1-adamantyl]acetyl}-3-(5-methyl-2-furyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
Uniqueness
The uniqueness of 2-[3-(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)-1-ADAMANTYL]-1-[5-(2-HYDROXYPHENYL)-3-(5-METHYL-2-FURYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the adamantyl group, in particular, may enhance its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[3-(4-bromo-3-nitropyrazol-1-yl)-1-adamantyl]-1-[3-(2-hydroxyphenyl)-5-(5-methylfuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30BrN5O5/c1-17-6-7-25(40-17)22-9-23(20-4-2-3-5-24(20)36)34(31-22)26(37)14-28-10-18-8-19(11-28)13-29(12-18,16-28)33-15-21(30)27(32-33)35(38)39/h2-7,15,18-19,23,36H,8-14,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUEUMNFVVPMPMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)CC45CC6CC(C4)CC(C6)(C5)N7C=C(C(=N7)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30BrN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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